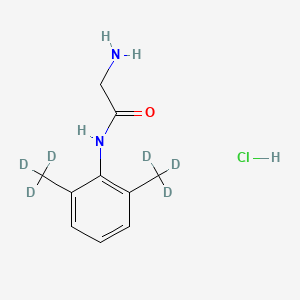

Glycinexylidide-d6 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

220.73 g/mol |

IUPAC Name |

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3; |

InChI Key |

HPVGPNNVMZBKIB-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The N-Deethylation Cascade: A Technical Guide to the Metabolic Pathway of Lidocaine to Glycinexylidide (GX)

Executive Summary

The metabolic trajectory of Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide) is a critical determinant of its therapeutic window and toxicity profile. While Lidocaine’s primary efficacy is well-documented, the accumulation of its deethylated metabolites—Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX) —presents significant clinical challenges, particularly in patients with compromised renal or hepatic function.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic examination of the Lidocaine

Part 1: The Mechanistic Pathway

The biotransformation of Lidocaine to GX is strictly an oxidative N-deethylation cascade occurring primarily in the hepatic endoplasmic reticulum. This pathway is sequential: Lidocaine is first deethylated to MEGX, which is subsequently deethylated to GX.[1][2]

The Chemical Cascade

-

Lidocaine

MEGX: The tertiary amine of Lidocaine undergoes oxidative attack, losing an ethyl group to form acetaldehyde and the secondary amine, MEGX.[3] -

MEGX

GX: MEGX undergoes a second N-deethylation, removing the remaining ethyl group to yield the primary amine, GX.[1] -

Terminal Fate: GX is susceptible to hydrolysis by amidases to form 2,6-xylidine, a potential carcinogen, though this is a downstream event.

Pathway Visualization

The following diagram illustrates the sequential N-deethylation and the specific cytochrome P450 isoforms governing each step.

Part 2: Enzymology and Kinetics

Understanding the specific contributions of Cytochrome P450 isoforms is non-negotiable for predicting drug-drug interactions (DDIs).

The CYP1A2 vs. CYP3A4 Dichotomy

The conversion of Lidocaine to MEGX and subsequently to GX is mediated by two primary enzymes with distinct kinetic profiles:[1]

-

CYP1A2 (High Affinity, Low Capacity): This is the dominant enzyme at therapeutic concentrations. It is highly specific but easily saturated.

-

Clinical Implication: Inhibitors of CYP1A2 (e.g., Fluvoxamine) dramatically reduce Lidocaine clearance and MEGX formation [1].

-

-

CYP3A4 (Low Affinity, High Capacity): This enzyme plays a secondary role at low concentrations but becomes the primary driver of metabolism during overdose or when CYP1A2 is saturated.

-

Clinical Implication: Because CYP3A4 is abundant, it serves as a "rescue" pathway, but its inhibition (e.g., by Erythromycin) can still precipitate toxicity [2].

-

Pharmacological Activity of Metabolites

| Analyte | Pharmacologic Potency (Relative to Parent) | Toxicity Profile | Elimination |

| Lidocaine | 100% (Reference) | CNS/Cardiac (Seizures, Arrhythmia) | Hepatic Metabolism |

| MEGX | 80–90% | Potent antiarrhythmic; lowers seizure threshold | Hepatic Metabolism |

| GX | 10–26% | CNS Toxicity: Contributes to seizures; inhibits GlyT1 transporter [3] | Renal Excretion (Accumulates in kidney failure) |

Part 3: Experimental Validation (The "Self-Validating" Protocol)

To rigorously study the Lidocaine

Materials

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

-

Internal Standard (IS): Lidocaine-d10.[4]

Step-by-Step Incubation Workflow

-

Pre-Incubation (Equilibration):

-

Mix HLM (final conc. 0.5 mg/mL) with 100 mM Potassium Phosphate buffer (pH 7.4).

-

Spike Lidocaine (substrate) to final concentration of 10 µM.

-

Incubate at 37°C for 5 minutes to equilibrate temperature.

-

Why: Ensures enzyme-substrate complex formation prior to catalysis.

-

-

Initiation (The "Start" Signal):

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Prepare a "Minus NADPH" sample to validate that degradation is enzymatic, not chemical.

-

-

Kinetic Sampling:

-

At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Immediately dispense into 150 µL of Ice-cold ACN (containing IS).

-

Why: A 1:3 ratio ensures complete protein precipitation and immediate enzyme inactivation.

-

-

Processing:

-

Vortex for 1 min; Centrifuge at 4,000g for 10 min at 4°C.

-

Transfer supernatant for LC-MS/MS analysis.

-

Workflow Visualization

Part 4: Bioanalytical Quantification (LC-MS/MS)

Accurate distinction between MEGX and GX requires precise mass spectrometry parameters due to their structural similarity. The following Multiple Reaction Monitoring (MRM) transitions are the industry standard for specificity [4].

LC-MS/MS Parameters[5]

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[5]

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).

-

Mobile Phase:

MRM Transitions Table

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Lidocaine | 235.2 | 86.2 | 20 | Cleavage of diethylamino group |

| MEGX | 207.1 | 58.1 | 18 | Loss of ethyl group |

| GX | 179.1 | 122.1 | 22 | Distinct fragment for primary amine |

| Lidocaine-d10 | 245.2 | 96.2 | 20 | Internal Standard |

Note: While GX can produce a fragment at m/z 86, monitoring m/z 122 provides higher specificity against background interference.

Part 5: Clinical & Toxicological Implications[3]

The metabolism of Lidocaine to GX is not merely a clearance mechanism; it is a toxification pathway in specific patient populations.

The Renal Trap

Unlike Lidocaine and MEGX, which are lipophilic and cleared hepatically, GX is more polar and relies heavily on renal excretion .

-

Mechanism: In patients with renal failure (CrCl < 30 mL/min), GX half-life extends from hours to days.

-

Consequence: Accumulation of GX leads to competitive inhibition of the Glycine Transporter 1 (GlyT1) [3], contributing to CNS excitation, tremors, and potential neurotoxicity even when plasma Lidocaine levels appear normal.

Drug-Drug Interactions (DDIs)

-

Fluvoxamine (CYP1A2 Inhibitor): Causes a rapid spike in Lidocaine levels but a decrease in MEGX/GX formation.

-

Amiodarone (CYP3A4 Inhibitor): Often co-administered with Lidocaine for arrhythmia.[1] It inhibits the secondary pathway, potentially altering the MEGX/GX ratio and reducing overall clearance [2].

References

-

Orlando, R. et al. (2004). "Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function."[8] Clinical Pharmacology & Therapeutics.

-

Isohanni, M.H. et al. (2009). "Cytochrome P450-mediated drug interactions affecting lidocaine." Core.ac.uk.

-

Werdehausen, R. et al. (2012).[9] "Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine?" Anesthesiology.

-

Oertel, R. et al. (2012). "Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures." Journal of Chromatography B.

Sources

- 1. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 2. ClinPGx [clinpgx.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 8. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activity of Glycinexylidide (GX): A Technical Guide

Executive Summary

Glycinexylidide (GX) is a pharmacologically active metabolite of the amide-type local anesthetic and antiarrhythmic agent, Lidocaine. Formed via the oxidative N-dealkylation of monoethylglycinexylidide (MEGX), GX possesses distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties that differentiate it from its parent compound. While GX exhibits approximately 10–26% of the antiarrhythmic potency of Lidocaine , its clinical significance lies in its extended half-life (10 hours vs. 1.5 hours for Lidocaine) and its dependence on renal clearance. This guide details the molecular mechanisms, toxicity profiles, and quantification protocols for GX, specifically addressing its accumulation risks in patients with renal impairment.

Metabolic Origin & Pharmacokinetics

Biotransformation Pathway

Lidocaine undergoes extensive first-pass metabolism in the liver. The primary pathway involves sequential N-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4).

-

Lidocaine is deethylated to form Monoethylglycinexylidide (MEGX) .

-

MEGX is further deethylated to form Glycinexylidide (GX) .

-

GX is partially hydrolyzed to 2,6-xylidine (carcinogenic potential) or excreted unchanged.

Pharmacokinetic Divergence

The critical pharmacological distinction between Lidocaine and GX is the elimination mechanism.

| Parameter | Lidocaine | Monoethylglycinexylidide (MEGX) | Glycinexylidide (GX) |

| Primary Elimination | Hepatic Metabolism (>90%) | Hepatic Metabolism | Renal Excretion (~50% unchanged) |

| Elimination Half-Life | 1.5 – 2.0 hours | 2.0 – 3.0 hours | 10.0 hours |

| Potency (Relative) | 100% (Reference) | ~80% | ~10–26% |

| Renal Failure Impact | Minimal accumulation | Moderate accumulation | Severe accumulation (Toxic Risk) |

Clinical Insight: In patients with renal failure (Creatinine Clearance < 30 mL/min), GX concentrations can reach toxic levels even when Lidocaine dosages are adjusted for hepatic function. This accumulation contributes to "Lidocaine toxicity" symptoms (seizures, confusion) despite normal Lidocaine plasma levels.

Pharmacodynamics & Mechanism of Action[1]

Voltage-Gated Sodium Channel (Nav) Blockade

Like Lidocaine, GX blocks voltage-gated sodium channels (Nav1.5 in the heart, Nav1.7/1.8 in neurons), inhibiting the rapid influx of Na+ required for action potential depolarization (Phase 0).

-

Binding Site: Intracellular pore region of the alpha subunit.

-

Kinetics: GX exhibits slower onset and recovery kinetics compared to Lidocaine.[1]

-

State Dependence: GX binds preferentially to the inactivated state of the channel. Crucially, unlike Lidocaine, recovery from GX-induced block is slowed by hyperpolarization , suggesting a more stable interaction with the resting state or a slower dissociation rate constant (

).

Glycine Transporter 1 (GlyT1) Inhibition

Recent research identifies GX as an inhibitor of the Glycine Transporter 1 (GlyT1).[2]

-

Mechanism: By inhibiting GlyT1 on astrocytes, GX reduces the reuptake of glycine from the synaptic cleft.

-

Effect: Increased extracellular glycine concentrations potentiate NMDA receptors and strychnine-sensitive glycine receptors (GlyR), contributing to antinociceptive (pain-relieving) pathways independent of sodium channel blockade.

Experimental Protocols

Protocol A: Quantification via HPLC-MS/MS

Objective: Precise quantitation of GX in plasma to distinguish it from Lidocaine and MEGX. Standard: High-Performance Liquid Chromatography with Tandem Mass Spectrometry.

Reagents:

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.0 with Formic Acid).

-

Mobile Phase B: Methanol (LC-MS Grade).

-

Internal Standard (IS): D6-Lidocaine or Etidocaine.

Workflow:

-

Sample Prep: Mix 100 µL plasma with 10 µL IS. Add 200 µL Acetonitrile (protein precipitation). Vortex 30s, Centrifuge at 10,000g for 10 min.

-

Injection: Inject 5 µL of supernatant onto a C18 Column (e.g., 50 x 4.6 mm, 5 µm).

-

Elution Gradient:

-

0-1 min: 10% B

-

1-3 min: Ramp to 90% B

-

3-4 min: Hold 90% B

-

4-5 min: Re-equilibrate 10% B

-

-

Detection (MRM Mode):

-

Lidocaine: m/z 235.2 → 86.1

-

MEGX: m/z 207.2 → 58.1

-

GX: m/z 179.2 → 44.1 (Quantifier), 179.2 → 121.1 (Qualifier)

-

Validation Criteria: Linearity

Protocol B: Electrophysiological Characterization (Patch Clamp)

Objective: Determine the IC50 of GX on Nav1.5 channels.

-

Cell Line: HEK293 cells stably expressing human Nav1.5.

-

Solutions:

-

Pipette (Intracellular): 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).

-

Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol:

-

Hold potential at -120 mV (Resting).

-

Depolarize to -10 mV for 50 ms (Test Pulse) at 0.1 Hz frequency.

-

-

Application: Perfusion of GX (1, 10, 30, 100, 300 µM).

-

Analysis:

-

Measure peak current (

).[2] -

Calculate Fractional Block:

. -

Fit to Hill Equation:

.

-

Visualizations

Lidocaine Metabolic Pathway & Toxicity Flow

This diagram illustrates the sequential N-dealkylation and the divergence in elimination pathways that leads to GX accumulation.

Caption: Metabolic cascade of Lidocaine showing the critical renal dependence of Glycinexylidide (GX) elimination.

Pharmacodynamic Mechanism: Dual Action

This diagram details the two distinct mechanisms by which GX exerts physiological effects.

Caption: Dual mechanism of GX: Voltage-gated Na+ channel blockade and GlyT1 transporter inhibition.[2]

References

-

Bennett, P. B., et al. (1988). Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels. Circulation Research. Link

-

O'Neal, C. L., & Poklis, A. (1996).[4][5] Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum.[4][5][6] Clinical Chemistry.[4][5][6] Link

-

Werdehausen, R., et al. (2012).[7] Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? Anesthesiology.[2][7] Link

-

Collinsworth, K. A., et al. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure.[8] Clinical Pharmacology & Therapeutics. Link

-

Strong, J. M., et al. (1973). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical Pharmacology & Therapeutics. Link

Sources

- 1. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ovid.com [ovid.com]

- 5. Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of Glycinexylidide-d6 Hydrochloride

[1][2]

Executive Summary

Glycinexylidide-d6 (GX-d6) is the deuterated analog of Glycinexylidide (GX), the primary pharmacologically active metabolite of Lidocaine formed via N-deethylation.[1][2] In bioanalytical workflows (LC-MS/MS), GX-d6 Hydrochloride is the critical Internal Standard (IS) used to normalize extraction efficiency and matrix effects.[1][2]

While the parent compound Lidocaine is highly soluble, the bis-deethylated metabolite GX (a primary amine) exhibits distinct physicochemical properties.[1][2] This guide provides validated solubility data and protocols to ensure precise stock solution preparation, preventing the common error of "salting out" or precipitation during working standard dilution.[2]

Physicochemical Profile

| Property | Data | Notes |

| Compound Name | This compound | Deuterated Internal Standard |

| Chemical Structure | 2-amino-N-(2,6-dimethylphenyl-d3)-acetamide hydrochloride (typical labeling) | Amide + Primary Amine (HCl salt) |

| CAS Number | 1217098-46-8 (d6 form) / 35891-83-9 (unlabeled HCl) | Verify specific isotope label position on CoA |

| Molecular Weight | ~220.73 g/mol (d6-HCl) | Unlabeled HCl MW: 214.69 g/mol |

| pKa (Basic) | ~7.7 - 8.0 | Amine group protonation |

| Appearance | White to off-white solid | Hygroscopic |

Solubility Fundamentals

Solubility in Methanol (Recommended Solvent)

Status: Soluble (Analytical Grade) Methanol (MeOH) is the preferred solvent for primary stock preparation.[1][2]

-

Mechanism: Methanol’s protic nature and moderate dielectric constant (ε ≈ 33) effectively solvate the ionic HCl salt while disrupting the crystal lattice of the amide moiety.[1][2]

-

Capacity: Easily supports concentrations of 1.0 mg/mL , which is the standard concentration for bioanalytical stock solutions.[1][2]

-

Advantage: Methanol prevents hydrolytic degradation of the amide bond during long-term storage at -20°C and provides antimicrobial protection.[1][2]

Solubility in Water

Status: Slightly Soluble to Soluble (Concentration Dependent) [1][2]

-

Behavior: Unlike Lidocaine HCl (which is freely soluble), GX HCl exhibits reduced water solubility due to the loss of the diethyl groups, which increases the relative influence of the lipophilic xylidine ring and high crystal lattice energy.[1]

-

Limit: Literature classifies GX HCl as "Slightly Soluble" (USP definition: 1–10 mg/mL).[1][2]

-

Risk: Preparing highly concentrated aqueous stocks (>10 mg/mL) may result in precipitation or "crashing out," especially at refrigerated temperatures (4°C).[1]

-

Application: Water is appropriate for working dilutions (e.g., <10 µg/mL) but not for primary stocks.[1]

Isotope Effect

The substitution of hydrogen with deuterium (d6) increases the molecular weight but has a negligible effect on the solubility coefficient for practical analytical purposes.[1][2] Protocols for the non-deuterated standard apply directly to the d6 form.[1][2]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, accurate master stock for long-term storage.

-

Equilibration: Allow the GX-d6 HCl vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopic).

-

Weighing: Accurately weigh 1.0 mg (corrected for purity/salt factor) of GX-d6 HCl into a 1.5 mL amber glass vial.

-

Dissolution: Add 1.0 mL of HPLC-grade Methanol .

-

Agitation: Vortex at medium speed for 30 seconds. If particulates remain, sonicate for 5 minutes at ambient temperature.[1][2]

-

Storage: Aliquot into 100 µL volumes in amber vials. Store at -20°C or lower.

Protocol B: Preparation of Working Internal Standard (IS)

Objective: Prepare the daily IS spiking solution for plasma/serum precipitation.[1][2]

-

Thaw: Thaw one aliquot of Primary Stock (1.0 mg/mL) at room temperature.

-

Diluent: Use 50:50 Methanol:Water .

-

Dilution: Dilute to 100 ng/mL - 500 ng/mL (typical IS range).

-

Example: Add 10 µL Stock to 9.99 mL Diluent (1:1000 dilution).

-

-

Stability: Prepare fresh daily or validate stability for 1 week at 4°C.

Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection to avoid precipitation.

Caption: Decision logic for GX-d6 HCl stock preparation, highlighting Methanol as the critical success factor.

Application in Bioanalysis (LC-MS/MS)

In LC-MS/MS assays, GX-d6 is typically extracted alongside Lidocaine and MEGX.[1][2]

-

Mobile Phase Compatibility: GX elutes early on C18 columns due to its polarity.[1][2] A stock prepared in Methanol ensures compatibility with common mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile).[1]

-

Protein Precipitation: When using the "Crash" method (adding organic solvent to plasma), the IS should be dissolved in the precipitating agent (usually Acetonitrile or Methanol).[1] GX-d6 HCl is fully soluble in these matrices at spiking concentrations.[1][2]

Storage and Stability

References

-

ChemicalBook. (2025).[1][2][3] Glycinexylidide Hydrochloride Properties and Solubility Data.

-

MedChemExpress. (2024).[1][2] Glycinexylidide (GX) Product Information & Solubility Protocols.

-

Cayman Chemical. (2024).[1][2] Lidocaine Metabolite Standards: Handling and Stability Guide.

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 87833: Glycinexylidide.

-

TLC Pharmaceutical Standards. (2024). Glycinexylidide-d6 Data Sheet.

The Silent Variable: Glycinexylidide (GX) in Lidocaine Toxicity Studies

A Technical Guide for Mechanistic Toxicology & Bioanalysis

Executive Summary

In the development of amide-type local anesthetics and antiarrhythmics, Glycinexylidide (GX) represents a critical, often overlooked variable. While Monoethylglycinexylidide (MEGX) is frequently monitored due to its near-parent potency, GX (the secondary metabolite) possesses a distinct pharmacokinetic profile characterized by a half-life up to 5-fold longer than Lidocaine.

This guide addresses the "toxicity creep" phenomenon where GX accumulation—particularly in renal impairment models—confounds safety data. We provide the mechanistic rationale, corrected analytical protocols (LC-MS/MS), and experimental design adjustments required to isolate GX-mediated toxicity from parent compound effects.

Part 1: The Metabolic Cascade & Pharmacodynamic Decoupling

To understand GX toxicity, one must first decouple its kinetics from the parent drug. Lidocaine undergoes sequential N-dealkylation in the liver.[1] While the parent compound is rapidly cleared, the metabolic tail (GX) lingers, creating a "pharmacodynamic decoupling" where toxicity persists after the parent drug is eliminated.

1.1 The Pathway

Lidocaine is metabolized primarily by CYP1A2 (high affinity, low capacity) and CYP3A4 (low affinity, high capacity).

-

Step 1: Lidocaine

MEGX (Active, ~80% potency of parent).[2] -

Step 2: MEGX

GX (Active, ~10-26% potency, slow elimination ). -

Step 3: GX

2,6-Xylidine (Precursor to potential carcinogens, inactive as anesthetic).

1.2 Visualization: The Metabolic Flow

The following diagram illustrates the sequential degradation and the specific enzymatic drivers. Note the "Accumulation Risk" node at GX.

Figure 1: Sequential N-dealkylation pathway of Lidocaine. Note the bifurcation at GX toward renal excretion, the primary driver of accumulation.

Part 2: Mechanisms of Toxicity

GX is not merely an inert byproduct; it is a distinct pharmacological entity with a unique toxicity profile.

2.1 Ion Channel Kinetics (The "Fast-In, Slow-Out" Problem)

While Lidocaine is a rapid on-off sodium channel blocker (allowing recovery between heartbeats), GX exhibits slower dissociation kinetics.

-

Mechanism: GX competes for the intracellular sodium channel receptor.

-

Impact: In overdose or accumulation scenarios, GX contributes to a "use-dependent" block that may not resolve as quickly as Lidocaine, potentially predisposing to re-entrant arrhythmias despite its lower nominal potency.

2.2 CNS vs. Cardiac Selectivity

Research indicates that GX contributes disproportionately to Central Nervous System (CNS) toxicity compared to cardiac effects.

-

CNS Effects: Seizures, cognitive impairment, and sedation.

-

The Ratio: The ratio of CNS-to-Cardiac toxicity for GX is shifted; it requires higher concentrations to stop the heart than Lidocaine, but it can trigger CNS excitation at lower relative thresholds, especially when the blood-brain barrier is compromised or during chronic infusion.

Part 3: The Renal Confounder in Experimental Design

This is the most critical section for study directors. If your study involves renal impairment models (e.g., partial nephrectomy, ligation) or long-term infusion (>24 hours), measuring Lidocaine alone is insufficient.

3.1 The Accumulation Factor

-

Lidocaine/MEGX: Primarily cleared hepatically.[2] Clearance is reduced in liver failure but relatively preserved in renal failure.

-

GX: Approximately 50% is excreted unchanged by the kidneys .

-

Data Implication: In a renal failure model, Lidocaine levels may appear therapeutic (2–5 µg/mL), but GX levels can rise progressively, exceeding parent concentrations and triggering "unexplained" seizures.

3.2 Comparison of Pharmacokinetics

| Parameter | Lidocaine | MEGX | Glycinexylidide (GX) |

| Half-Life (Healthy) | 1.5 – 2.0 hours | 2.0 – 3.0 hours | 10.0+ hours |

| Renal Excretion (Unchanged) | < 5% | < 5% | ~50% |

| Antiarrhythmic Potency | 100% (Reference) | ~80–90% | ~10–26% |

| Accumulation Risk | Hepatic Failure | Hepatic Failure | Renal Failure / Long Infusion |

Part 4: Analytical Protocols (LC-MS/MS)

Warning on Immunoassays: Do not use FPIA (Fluorescence Polarization Immunoassay) or EMIT for mechanistic toxicity studies. These assays have high cross-reactivity. In renal failure patients, "Lidocaine" levels measured by immunoassay can be falsely elevated by 20–40% due to GX interference.

Gold Standard Protocol: LC-MS/MS The following protocol ensures separation of GX from MEGX and Lidocaine, preventing ion suppression and cross-talk.

4.1 Sample Preparation (Protein Precipitation)

-

Matrix: 50 µL Plasma/Serum.

-

Internal Standard: Add 20 µL deuterated Lidocaine (Lidocaine-d10) or Bupivacaine.

-

Precipitation: Add 150 µL Acetonitrile (ACN) with 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000g for 10 min.

-

Supernatant: Transfer to autosampler vial.

4.2 LC Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters BEH), 2.1 x 50mm, 1.7µm.

-

Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4 minutes.

4.3 MS/MS Transitions (MRM Mode)

-

Lidocaine: m/z 235.2

86.1 -

MEGX: m/z 207.2

58.1 -

GX: m/z 179.1

44.1 (Note: GX is lighter; ensure low mass cutoff is set appropriately).

4.4 Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of Lidocaine, MEGX, and GX.[5]

Part 5: Application Scientist Recommendations

When designing your next toxicology or PK/PD study, adhere to these three rules to ensure data integrity:

-

The "24-Hour Rule": If your infusion protocol exceeds 24 hours, you must quantify GX. Lidocaine reaches steady state in ~6-8 hours; GX continues to accumulate for 2-3 days.

-

Renal Stratification: In clinical trials or animal models, stratify subjects by Creatinine Clearance (CrCl). Expect GX levels to be inversely proportional to CrCl.

-

Biomarker of Toxicity: Use the GX:Lidocaine Ratio as a biomarker. A ratio >0.2 suggests accumulation and potential for CNS side effects independent of parent drug levels.

References

-

Collinsworth, K. A., et al. (1975).[6] Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical Pharmacology & Therapeutics.

-

Bennett, P. N., et al. (1982). Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man. Journal of Pharmacokinetics and Biopharmaceutics.

-

Oellerich, M., et al. (1987). Lidocaine metabolite formation as a measure of liver function in patients with cirrhosis.[7] Therapeutic Drug Monitoring.

-

Bargetzi, M. J., et al. (1989).[8] Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4. Clinical Pharmacology & Therapeutics.

-

Mei, H., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring.[5][9] Journal of Chromatography B.

Sources

- 1. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 2. ClinPGx [clinpgx.org]

- 3. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Enrichment of Glycinexylidide-d6 HCl

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of Glycinexylidide-d6 HCl, a stable isotope-labeled internal standard. We delve into the fundamental principles of isotopic purity and enrichment, distinguishing these often-conflated terms. This guide presents detailed, field-proven methodologies using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust characterization of this compound. The protocols herein are designed as self-validating systems, ensuring the generation of trustworthy and reproducible data essential for regulated bioanalysis. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for ensuring the integrity of quantitative analytical studies.

Introduction: The Critical Role of a High-Fidelity Internal Standard

Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine[1][2]. In pharmacokinetic and bioequivalence studies, accurately quantifying Lidocaine and its metabolites is paramount. Glycinexylidide-d6 HCl, a deuterium-labeled analog of GX, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS)[3].

The efficacy of a stable isotope-labeled internal standard (SIL-IS) hinges on its chemical and isotopic purity. An ideal SIL-IS behaves nearly identically to the analyte during sample extraction and chromatographic separation, and co-elutes with it. Its distinct mass allows the mass spectrometer to differentiate it from the unlabeled analyte, thereby correcting for variability in sample preparation and instrument response[4][5][6]. However, the presence of unlabeled analyte (d0) in the SIL-IS can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ). Therefore, a rigorous assessment of isotopic purity and enrichment is not merely a quality control step but a fundamental requirement for data integrity in regulated drug development.

This guide will dissect the analytical methodologies required to comprehensively characterize Glycinexylidide-d6 HCl, ensuring its suitability for its intended purpose.

Foundational Concepts: Purity, Enrichment, and Abundance

The terminology surrounding isotopically labeled compounds can be ambiguous. A precise understanding of these terms is crucial for accurate data interpretation.

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a designated labeled position within the molecule[7][8]. For Glycinexylidide-d6, which has six deuterium atoms on the two methyl groups of the xylidide moiety, an isotopic enrichment of 99.5% means that at each of the six possible positions, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.

-

Isotopic Purity (Species Abundance): This term describes the percentage of the entire population of molecules that have a specific, complete isotopic composition[7][8]. For instance, it is the percentage of molecules that are fully deuterated (d6), the percentage that contains five deuterium atoms (d5), and so on. It is a common misconception that 99% isotopic enrichment equates to 99% of the molecules being the desired d6 species. Due to the statistical nature of the labeling process, even with high enrichment, a small population of lesser-deuterated species (d5, d4, etc.) will exist.

The theoretical distribution of these species can be calculated using a binomial expansion, assuming the enrichment at each site is uniform[7][8].

Analytical Methodologies: A Dual-Pronged Approach

A comprehensive and trustworthy characterization of Glycinexylidide-d6 HCl relies on the synergistic use of two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. This dual approach provides a self-validating system where the results from one technique confirm and complement the other[9][10].

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining isotopic purity by quantifying the relative abundance of all isotopologues (d0 through d6)[11][12]. High resolution is critical to separate the isotopic peaks of the analyte from potential isobaric interferences.

Causality: The choice of HRMS (e.g., Time-of-Flight or Orbitrap) over lower-resolution instruments (e.g., standard quadrupoles) is deliberate. It provides the mass accuracy needed to resolve the different isotopologue peaks, which may only be separated by a few millidaltons, and to distinguish them from background ions or impurities, ensuring an accurate calculation of their relative abundances[11][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as an essential, complementary technique. It confirms the structural integrity of the molecule and the specific location of the deuterium labels, ensuring no unintended H/D scrambling has occurred during synthesis[9][10].

-

Proton NMR (¹H NMR): This technique is exceptionally precise for quantifying the small amounts of residual hydrogen at the labeled positions[7]. By comparing the integration of these residual proton signals to the integration of a proton signal at an unlabeled position on the molecule, one can accurately calculate the overall isotopic enrichment.

-

Deuterium NMR (²H NMR): For highly deuterated compounds where the residual proton signals are very weak, ²H NMR is an appealing alternative[14]. It directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. The relative integrals of the deuterium signals can be used to confirm enrichment[14][15].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear path to accurate characterization.

Protocol 1: Isotopic Purity Determination by LC-HRMS

This method quantifies the distribution of all isotopic species.

1. Sample Preparation:

- Prepare a stock solution of Glycinexylidide-d6 HCl at 1 mg/mL in methanol.

- Further dilute the stock solution to a working concentration of approximately 1 µg/mL in a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: This concentration typically provides excellent signal intensity without causing detector saturation.

2. Chromatographic Separation (Recommended):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.3 mL/min.

- Gradient: A suitable gradient to ensure the analyte elutes as a sharp, symmetrical peak.

- Rationale: While direct infusion is possible, LC separation is highly recommended to separate the analyte from any non-volatile impurities or formulation salts that could cause ion suppression and interfere with the analysis[12].

3. Mass Spectrometry Analysis:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Mode: Full scan.

- Mass Range: A range that covers the expected m/z of all isotopologues (e.g., m/z 150-250). The expected [M+H]⁺ for the unlabeled C10H14N2O is ~179.12, and for the d6 species C10H8D6N2O is ~185.15.

- Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure baseline resolution of isotopic peaks.

- Rationale: ESI+ is effective for protonating the amine group on Glycinexylidide. High resolution is non-negotiable for this analysis to ensure accurate mass measurement and separation of isotopologues[11].

4. Data Analysis Workflow:

Protocol 2: Isotopic Enrichment Determination by NMR

This method confirms the degree of deuteration at the labeled sites.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of Glycinexylidide-d6 HCl into an NMR tube.

- Dissolve in a suitable non-deuterated solvent for ²H NMR (e.g., DMSO or CHCl₃) or a deuterated solvent for ¹H NMR (e.g., DMSO-d6, ensuring it does not have signals interfering with analyte peaks).

- Rationale: For ²H NMR, a non-deuterated "protonated" solvent must be used, as the instrument's lock channel typically relies on a deuterium signal from the solvent[14]. For ¹H NMR, a deuterated solvent is used to avoid overwhelming the spectrum with solvent signals.

2. ¹H NMR Analysis:

- Acquisition: Acquire a standard quantitative ¹H NMR spectrum. A sufficient relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.

- Data Processing:

- Integrate the signal corresponding to a known, unlabeled proton (e.g., aromatic protons). Set this integral to its theoretical value (e.g., 3.00 for the 3 aromatic protons).

- Integrate the residual proton signal at the labeled methyl positions.

- Calculate the isotopic enrichment using the formula:

- % Enrichment = (1 - (Integral of residual CH₃ / Theoretical integral of CH₃)) * 100

3. ²H NMR Analysis:

- Acquisition: Acquire a standard ²H NMR spectrum.

- Data Processing: The presence of a strong signal at the chemical shift corresponding to the methyl groups confirms the location of the deuterium labels. Quantitative ²H NMR can also be performed with a suitable internal standard to determine enrichment[15].

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Representative Isotopic Purity Data for Glycinexylidide-d6 HCl

| Isotopic Species | Description | Measured Abundance (%) |

| d6 | Fully deuterated | > 99.0% |

| d5 | Five deuterium atoms | < 1.0% |

| d4 | Four deuterium atoms | < 0.2% |

| d3 | Three deuterium atoms | < 0.1% |

| d2 | Two deuterium atoms | Not Detected |

| d1 | One deuterium atom | Not Detected |

| d0 | Non-deuterated (unlabeled) | < 0.05% |

Note: Data is representative and may vary between manufacturing lots. Always refer to the specific Certificate of Analysis.

Interpretation and Trustworthiness: The combination of HRMS and NMR provides a powerful cross-check. HRMS delivers the detailed isotopologue distribution, while NMR confirms the site of labeling and provides an independent measure of enrichment. Agreement between the two methods significantly enhances the trustworthiness of the characterization. For use in regulated bioanalysis, regulatory guidelines stress the importance of minimizing cross-interference. The contribution of the IS signal to the analyte signal should be less than or equal to 20% of the LLOQ response[4]. This is directly assessed by measuring the d0 level in the internal standard.

Conclusion

The characterization of Glycinexylidide-d6 HCl is a multi-faceted process that demands rigorous analytical scrutiny. A superficial assessment is insufficient for the demands of modern drug development. By employing a dual strategy of High-Resolution Mass Spectrometry and NMR Spectroscopy, researchers can obtain a complete and trustworthy profile of its isotopic purity and enrichment. The detailed, causality-driven protocols outlined in this guide provide a robust framework for ensuring that this critical internal standard meets the high-fidelity requirements for accurate and reproducible bioanalytical results, ultimately contributing to the integrity and success of drug development programs.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [9]

-

A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards. Benchchem.

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. [10]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Alsachim. [7]

-

Glycine xylidide | C10H14N2O | CID 87833. PubChem - NIH. [1]

-

18865-38-8, Glycine xylidide Formula. ECHEMI. [16]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [15]

-

GLYCINEXYLIDIDE. precisionFDA. [17]

-

Enrichment. Cambridge Isotope Laboratories, Inc.. [8]

-

Glycinexylidide | CAS#:18865-38-8. Chemsrc. [18]

-

applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich. [14]

-

Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. [4]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [11]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [5]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [13]

-

Glycinexylidide-d6 Hydrochloride. LGC Standards. [19]

-

The Gold Standard for Bioanalysis: Validating Analytical Methods with Deuterated Internal Standards. Benchchem. [6]

-

Lidocaine-D6 (HCl Salt). Veeprho. [3]

-

Identification of glycinexylidide in patients treated with intravenous lidocaine. PubMed. [2]

-

CAS No : 1217098-46-8| Chemical Name : Glycinexylidide-d6. Pharmaffiliates. [20]

-

Isotopic purity of Prothipendyl-d6 hydrochloride. Benchchem. [12]

Sources

- 1. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of glycinexylidide in patients treated with intravenous lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. almacgroup.com [almacgroup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. GSRS [precision.fda.gov]

- 18. Glycinexylidide | CAS#:18865-38-8 | Chemsrc [chemsrc.com]

- 19. This compound | LGC Standards [lgcstandards.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

Technical Whitepaper: Strategic Synthesis of Deuterium-Labeled Glycinexylidide (GX) Hydrochloride

Executive Summary

Glycinexylidide (GX) is the primary N-dealkylated metabolite of the anesthetic Lidocaine. In pharmacokinetic (PK) studies and clinical monitoring, the accurate quantification of GX is critical for assessing hepatic function and drug clearance.

This guide details the synthesis of Glycinexylidide-d6 Hydrochloride , labeled on the 2,6-dimethylphenyl ring. This labeling strategy is superior to labeling the glycine methylene group (d2), as the aromatic methyl protons are chemically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous biological matrices, ensuring high fidelity in LC-MS/MS applications.

Core Synthesis Strategy

The synthesis follows a robust two-stage protocol:

-

Acylation: Reaction of 2,6-dimethylaniline-d6 with chloroacetyl chloride to form the

-chloroacetamide intermediate. -

Delépine Amination: Conversion of the alkyl chloride to a primary amine using Hexamethylenetetramine (HMTA).

-

Note: This guide recommends the Delépine reaction over direct ammonolysis. Direct reaction with ammonia frequently results in the formation of the secondary amine "dimer" impurity (bis-alkylation), which is difficult to remove from the final standard.

-

Strategic Retrosynthesis & Pathway

The following diagram outlines the critical path from commercially available deuterated precursors to the final hydrochloride salt.

Figure 1: Retrosynthetic pathway utilizing the Delépine reaction to ensure primary amine specificity.

Materials & Reagents

To ensure isotopic purity (>99% atom D), the starting material is the critical variable.

| Reagent | Role | Purity Requirement | Notes |

| 2,6-Dimethylaniline-d6 | Precursor | >98 atom % D | Labeled on ring methyls and aromatic protons. |

| Chloroacetyl Chloride | Acylating Agent | >98% | Highly corrosive; use fresh bottle. |

| Hexamethylenetetramine | Aminating Agent | >99% | "Urotropine"; prevents over-alkylation. |

| Glacial Acetic Acid | Solvent | ACS Grade | Anhydrous conditions preferred for Step 1. |

| Sodium Acetate | Buffer | Anhydrous | Scavenges HCl produced in Step 1. |

| Ethanol (Absolute) | Solvent | 200 Proof | Essential for the hydrolysis step. |

Detailed Experimental Protocol

Phase 1: Synthesis of -Chloro-2,6-dimethylacetanilide-d6

Objective: Create the electrophilic scaffold while preserving the deuterium label.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Purge with nitrogen.

-

Solvation: Dissolve 2,6-dimethylaniline-d6 (5.0 g, ~40 mmol) in glacial acetic acid (45 mL).

-

Cooling: Immerse the flask in an ice bath and cool the internal temperature to 10°C.

-

Addition: Charge the addition funnel with chloroacetyl chloride (4.0 mL, 50 mmol, 1.25 eq). Add dropwise over 20 minutes, maintaining temperature <15°C.

-

Buffering: After addition is complete, stir for 30 minutes at room temperature. Then, add a solution of sodium acetate (saturated aqueous, ~50 mL) to the mixture.

-

Observation: A heavy white precipitate (the product) should form immediately.

-

-

Isolation: Filter the solid via a Buchner funnel. Wash copiously with cold water to remove acid and salts.

-

Drying: Dry the white solid under vacuum over

.-

Yield Expectation: 85-90%.

-

Checkpoint: Check melting point (Lit: 144-146°C for non-deuterated).

-

Phase 2: The Delépine Amination (Formation of GX-d6)

Objective: Selective formation of the primary amine without "dimer" impurities.

-

Quaternization:

-

Dissolve the dried Chloro-intermediate (from Phase 1, 1 eq) in Chloroform (10 mL/g).

-

Add Hexamethylenetetramine (1.1 eq).

-

Reflux the mixture for 4 hours.

-

Observation: The quaternary hexaminium salt will precipitate out of the chloroform solution.

-

Cool and filter the salt.[5] Wash with cold chloroform. This removes any unreacted starting material.

-

-

Hydrolysis (Cleaving the Hexamine):

-

Suspend the hexaminium salt in Ethanol (20 mL/g).

-

Add Concentrated HCl (12 M, 2.5 eq relative to the salt).

-

Heat to reflux for 2 hours.

-

Chemistry: The acid cleaves the formaldehyde-ammonia cage, releasing the primary amine as the hydrochloride salt and generating formaldehyde (volatile/solubilized) and ammonium chloride.

-

-

Purification:

-

Cool the reaction mixture to 0°C. Ammonium chloride (

) is less soluble and may precipitate; filter if necessary. -

Concentrate the filtrate to dryness.

-

Recrystallization: Recrystallize the crude residue from Ethanol/Ether . Dissolve in minimum hot ethanol, then add diethyl ether until turbid. Cool to 4°C.

-

Collect the white crystalline solid: This compound .

-

Analytical Validation (QC)

A self-validating system requires confirming structure and isotopic incorporation.

| Method | Expected Result | Pass Criteria |

| 1H-NMR (D2O) | Absence of aromatic methyl singlets (approx 2.2 ppm) if d6-ring is used. Appearance of glycine methylene singlet (~4.0 ppm). | >98% D incorporation at methyls. |

| LC-MS/MS | Mass shift of +6 Da compared to native GX standard. | M+1 peak at m/z 213 (vs 207 for native). |

| HPLC Purity | Single peak, no evidence of "dimer" (secondary amine) at longer retention time. | >99% Area Under Curve (AUC). |

Application: LC-MS/MS Internal Standard Workflow

The following diagram illustrates how the synthesized GX-d6 corrects for matrix effects during bioanalysis.

Figure 2: Workflow demonstrating the co-elution and matrix effect cancellation using GX-d6.

References

- Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Haeggströms.

-

Keenaghan, J. B., & Boyes, R. N. (1972). The tissue distribution, metabolism and excretion of lidocaine in rats, guinea pigs, dogs and man. Journal of Pharmacology and Experimental Therapeutics, 180(2), 454-463. Link

-

Gal, J. (1978). Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. Journal of Pharmaceutical Sciences, 67(10), 1434-1436.[6] (Describes the Delépine/amination logic for xylidides). Link

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard reference for IS validation). Link

-

Organic Syntheses. Coll. Vol. 4, p. 424 (1963). Preparation of Glycine ethyl ester hydrochloride (Analogous Delépine/Hydrolysis conditions). Link

Sources

- 1. myadlm.org [myadlm.org]

- 2. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 3. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]

- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Quantitation of Glycinexylidide (GX) in Biological Matrices using GX-d6 Internal Standard by LC-MS/MS

Abstract

This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of Glycinexylidide (GX), a critical metabolite of Lidocaine, using its stable isotope-labeled analog, Glycinexylidide-d6 (GX-d6).[1] Designed for drug development and clinical research, this guide moves beyond basic recipe-following to explain the mechanistic rationale behind every parameter—from electrospray ionization physics to the selection of the d6-isotopologue.

Introduction & Scientific Context

The Clinical Relevance of Glycinexylidide

Lidocaine is a widely used local anesthetic and antiarrhythmic agent. Its metabolism is primarily hepatic, mediated by CYP1A2 and CYP3A4, producing Monoethylglycinexylidide (MEGX). MEGX is further N-deethylated to form Glycinexylidide (GX) .[1]

While Lidocaine and MEGX are pharmacologically active, GX accumulates significantly in patients with renal failure and can contribute to CNS toxicity (e.g., seizures) despite having lower antiarrhythmic potency. Therefore, precise monitoring of GX, distinct from its precursors, is vital for pharmacokinetic (PK) profiling and toxicity studies.

Why Glycinexylidide-d6?

In LC-MS/MS, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.

-

Co-elution: GX is a small, polar molecule that often elutes in the "graveyard" region of the chromatogram where phospholipids and salts suppress ionization.

-

The d6 Solution: A structural analog (like bupivacaine) cannot compensate for these transient ionization changes. Glycinexylidide-d6 , labeled on the 2,6-dimethylphenyl ring, co-elutes perfectly with GX, experiencing the exact same matrix environment and correcting for signal variation in real-time.[1]

Chemical & Physical Properties[1][2][3][4]

| Property | Analyte: Glycinexylidide (GX) | Internal Standard: Glycinexylidide-d6 |

| CAS Number | 18865-38-8 | 1217098-46-8 |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide | 2-amino-N-[2,6-di(methyl-d3)phenyl]acetamide |

| Formula | C₁₀H₁₄N₂O | C₁₀H₈D₆N₂O |

| Mol.[1][2][3] Weight | 178.23 g/mol | 184.27 g/mol |

| pKa (Basic) | ~7.7 (Amine group) | ~7.7 |

| LogP | 0.4 (Polar) | 0.4 |

| Solubility | Soluble in MeOH, ACN, Water | Soluble in MeOH, ACN, Water |

Metabolic & Analytical Workflow Visualization

Figure 1: Lidocaine Metabolic Pathway

Lidocaine undergoes sequential N-deethylation.[1] Note that GX is the final amide intermediate before hydrolysis to 2,6-xylidine.[1]

Caption: Sequential N-deethylation pathway of Lidocaine to Glycinexylidide (GX).[1]

Method Development Guide

Mass Spectrometry (MS/MS) Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

-

Mechanism:[1][2] The primary amine on the glycine moiety is easily protonated (

). -

Precursor Selection:

Fragmentation Logic (MRM Transitions): Collision Induced Dissociation (CID) breaks the amide bond.

-

Quantifier Transition: The charge is retained on the xylidine ring structure (stabilized by the aromatic system).

-

Qualifier Transition: Loss of the glycine moiety or secondary fragmentation.

-

GX: 179.1

121.1 or 179.1

-

Chromatography Strategy

Column Selection: A C18 column is standard.[1] However, because GX is polar (LogP 0.4) and basic, it may tail on traditional silica.

-

Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 column to improve peak shape for basic amines.[1]

-

Mobile Phase: Acidic pH is mandatory to keep the amine protonated for MS sensitivity, but this reduces retention on C18.

-

Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

Experimental Protocol

Reagents & Materials

-

Standards: Glycinexylidide (Reference Standard) and Glycinexylidide-d6 (Internal Standard, >98% isotopic purity).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[1]

-

Matrix: Drug-free human plasma (K2EDTA or Heparin).[1]

Solution Preparation

-

Stock Solutions (1.0 mg/mL): Dissolve GX and GX-d6 separately in Methanol. Store at -20°C.

-

Working Standard (WS): Dilute GX stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 10 – 2000 ng/mL).

-

Internal Standard Spiking Solution (IS-Spike): Dilute GX-d6 stock in Acetonitrile to a concentration of 200 ng/mL .

-

Note: Preparing the IS in 100% ACN allows it to serve as the protein precipitation agent simultaneously.

-

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach, which is high-throughput and minimizes analyte loss.[1]

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.

-

Precipitation: Add 200 µL of IS-Spike Solution (ACN containing GX-d6).[1]

-

Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.[1]

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of 0.1% Formic Acid in Water .

LC-MS/MS Parameters

| Parameter | Setting |

| Instrument | Triple Quadrupole MS (e.g., Sciex 5500/6500, Waters TQ-XS) |

| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Column Temp | 40°C |

| Injection Vol | 2 - 5 µL |

| Flow Rate | 0.4 mL/min |

Gradient Profile:

| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Hold for polar retention |

| 3.00 | 90% | Elution |

| 3.50 | 90% | Wash |

| 3.60 | 5% | Re-equilibration |

| 5.00 | 5% | End |[1]

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

|---|---|---|---|---|

| GX (Quant) | 179.1 | 122.1 | 50 | 25 |

| GX (Qual) | 179.1 | 58.1 | 50 | 35 |

| GX-d6 (IS) | 185.1 | 128.1 | 50 | 25 |[1]

Analytical Workflow Diagram

Caption: Step-by-step "Crash & Shoot" workflow for GX quantification.

Validation & Quality Control (QC)

To ensure Scientific Integrity , the following criteria must be met:

-

Linearity:

using a -

Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% must be <15% (<20% at LLOQ).

-

IS Response: The peak area of GX-d6 should be consistent across all samples (CV < 15%). A sudden drop indicates matrix suppression or injection failure.[1]

-

Carryover: Inject a blank after the highest standard (ULOQ). Analyte area in blank should be <20% of the LLOQ area.

Troubleshooting Tips

-

Low Sensitivity? GX is a small molecule.[1] Ensure the MS source temperature is high (500°C+) to aid desolvation. Check that the diverter valve is not sending the early eluting GX to waste.

-

Peak Tailing? Increase the buffer strength (e.g., add 2mM Ammonium Formate to Phase A) or switch to a "High Strength Silica" (HSS) column.

-

Back-Exchange: GX-d6 with deuterium on the aromatic methyl groups is stable.[1] Avoid using deuterium labels on the glycine backbone if the method involves high pH or harsh conditions, as these can exchange with solvent protons.

References

-

Lidocaine Metabolism Overview

-

Collins, S. et al. "Pharmacokinetics of lidocaine and its metabolites in patients with renal failure." Journal of Clinical Pharmacology. (General reference for context).

-

-

GX Structure & Properties

-

LC-MS/MS Methodologies

-

Internal Standard Usage

-

Fung, E. et al.[1] "The use of stable isotope-labeled internal standards in quantitative LC-MS/MS." Bioanalysis. (Standard practice reference).

-

- GX-d6 Commercial Reference

Sources

Sample preparation for Glycinexylidide-d6 extraction from serum

Application Note: High-Efficiency Extraction of Glycinexylidide-d6 and Glycinexylidide from Serum

Introduction & Scientific Context

Glycinexylidide (GX) is a pharmacologically active metabolite of the local anesthetic and antiarrhythmic drug Lidocaine.[1][2][3] Formed via N-deethylation by hepatic CYP1A2 and CYP3A4 enzymes, GX accumulation can contribute to central nervous system toxicity, particularly in patients with renal failure or during prolonged lidocaine infusion.

The Analytical Challenge: Unlike its parent compound Lidocaine (LogP ~2.4), GX is significantly more polar (LogP ~0.4) due to the loss of the ethyl groups. This shift in polarity renders standard non-polar Liquid-Liquid Extraction (LLE) solvents (e.g., hexane, simple ether) ineffective, resulting in poor recovery. Furthermore, as a primary amine metabolite, GX is susceptible to ion suppression from endogenous serum components like phospholipids.

This protocol details a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This method leverages the basicity of the secondary amine (pKa ~7.8) to orthogonally separate GX from the serum matrix, ensuring high recovery and minimal matrix effects for sensitive LC-MS/MS quantification using the deuterated internal standard, Glycinexylidide-d6 (GX-d6).

Chemical Strategy: The "Why" Behind the Protocol

-

Retention Mechanism (Cation Exchange): At acidic pH (pH < 6.0), the secondary amine of GX is protonated (

). The MCX sorbent (containing sulfonic acid groups) binds the positively charged GX via strong ionic interactions, allowing aggressive washing of neutral and acidic interferences (proteins, lipids) with organic solvents. -

Elution Mechanism: Elution is triggered by breaking the ionic bond using a high-pH organic solvent (5% Ammonium Hydroxide in Methanol), which deprotonates the GX amine, releasing it from the sorbent.

-

Internal Standard Role: GX-d6 is chemically identical to GX but mass-shifted. It compensates for variability in extraction efficiency and ionization suppression. It must be added before any sample manipulation to track the entire process.

Reagents and Materials

-

Analytes: Glycinexylidide (GX) Reference Standard; Glycinexylidide-d6 (GX-d6) Internal Standard.

-

Matrix: Drug-free Human Serum.

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide (28-30%).

Detailed Sample Preparation Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1.0 mg/mL stock solutions of GX and GX-d6 in Methanol. Store at -20°C.

-

Working Internal Standard (WIS): Dilute GX-d6 stock to 100 ng/mL in Water:Methanol (95:5).

-

Calibration Standards: Spike drug-free serum with GX to create a curve from 5.0 to 1000 ng/mL.

Extraction Workflow (Mixed-Mode SPE)

This workflow is designed to maximize cleanliness and recovery.

Step 1: Pre-treatment

-

Aliquot 200 µL of serum into a 1.5 mL tube.

-

Add 20 µL of WIS (GX-d6, 100 ng/mL). Vortex 10s.

-

Add 200 µL of 2% Formic Acid (aq) .

-

Reasoning: Acidification ensures GX is fully protonated (pH ~2-3) to bind to the cation exchange sorbent.

-

Note: Do not use protein precipitation here; the diluted serum flows better through SPE.

-

Step 2: SPE Cartridge Conditioning

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water (containing 0.1% Formic Acid).[4]

Step 3: Loading

-

Load the entire pre-treated sample (420 µL) onto the cartridge at a slow flow rate (~1 mL/min).

Step 4: Washing (Critical for Matrix Removal)

-

Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins and salts).

-

Wash 2: 1 mL 100% Methanol. (Removes neutral lipids and hydrophobic interferences; GX remains bound ionically).

Step 5: Elution

-

Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

-

Mechanism: High pH (>10) neutralizes the GX amine/sulfonic acid bond, releasing the analyte.

-

Step 6: Post-Extraction

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to LC vial.

Workflow Visualization

The following diagram illustrates the logical flow and chemical state of the analyte during the MCX SPE process.

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow for Glycinexylidide.

LC-MS/MS Conditions

Chromatography:

-

Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Initial Hold |

| 0.50 | 5% | Load |

| 3.00 | 95% | Elution of GX (approx 1.8 - 2.2 min) |

| 4.00 | 95% | Column Wash |

| 4.10 | 5% | Re-equilibration |

| 5.50 | 5% | End of Run |

Mass Spectrometry Parameters (MRM):

-

Source: Electrospray Ionization (ESI), Positive Mode.[5]

-

Spray Voltage: 3500 V.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| Glycinexylidide (GX) | 179.1 | 122.1 | 22 | Quantifier |

| 179.1 | 86.1 | 18 | Qualifier | |

| GX-d6 | 185.1 | 128.1* | 22 | Internal Standard |

*Note: The GX-d6 transition assumes deuteration on the dimethylphenyl ring (common). If d6 is on the glycine moiety, the product ion may differ. Verify with product scan.

Validation & Performance Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met:

-

Linearity:

with -

Recovery: Absolute recovery should be >80% to ensure the SPE wash steps are not eluting the polar analyte prematurely.

-

Matrix Effect: Calculate Matrix Factor (MF).

-

Acceptable range: 0.85 – 1.15 (indicating <15% suppression/enhancement).

-

-

Precision: CV < 15% for QC samples.

References

-

Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry. PubMed. [Link]

-

Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. [Link]

-

Glycinexylidide (PubChem Compound Summary). National Library of Medicine. [Link]

Sources

- 1. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC-MS/MS method development for Lidocaine metabolites

Abstract & Clinical Context

Lidocaine is a ubiquitous local anesthetic and class Ib antiarrhythmic agent. Its therapeutic window is narrow (1.5–5.0 µg/mL), and toxicity—manifesting as CNS depression or convulsions—can occur rapidly.

Crucially, Lidocaine metabolism is a marker of hepatic function (specifically CYP1A2 and CYP3A4 activity). The primary metabolite, Monoethylglycinexylidide (MEGX) , is pharmacologically active and contributes to toxicity, particularly in patients with renal failure. The secondary metabolite, Glycinexylidide (GX) , is less potent but accumulates during prolonged infusion.

This protocol details a robust, self-validating HPLC-MS/MS method for the simultaneous quantitation of Lidocaine, MEGX, and GX.[1] Unlike generic methods, this workflow prioritizes the separation of polar metabolites and the elimination of phospholipid matrix effects.

Metabolic Pathway & Mechanism

Understanding the structural changes is vital for MS/MS transition selection. The sequential N-deethylation reduces the hydrophobicity of the analytes, necessitating careful chromatographic gradient optimization.

Figure 1: Metabolic pathway of Lidocaine showing sequential N-deethylation events.

Method Development Strategy (The "Why")

Chromatographic Separation (The Polarity Challenge)

Lidocaine is relatively hydrophobic, but GX is highly polar.

-

Common Pitfall: Using a standard C18 gradient often results in GX eluting in the void volume (unretained), leading to severe ion suppression from salts.

-

Solution: We utilize a high-strength silica (HSS) T3 or a Phenyl-Hexyl column. These stationary phases provide enhanced retention for polar amines (GX) through pi-pi interactions or pore structure, ensuring GX separates from the solvent front.

Mobile Phase Chemistry (pH vs. Sensitivity)

-

The Conflict: Lidocaine (pKa ~7.[2]9) retains better and has superior peak shape at high pH (e.g., Ammonium Bicarbonate, pH 10). However, positive mode ESI (ESI+) is most efficient at acidic pH where amines are fully protonated (

). -

The Decision: We select 0.1% Formic Acid (pH ~2.7) . While this slightly reduces retention, modern columns handle the peak shape. The gain in ionization efficiency (sensitivity) outweighs the retention benefits of high pH for this specific application.

Internal Standard Selection

-

Gold Standard: Lidocaine-d10.[1]

-

Alternative: If d10 is unavailable, use Bupivacaine (structural analog), but be aware it does not compensate for matrix effects as effectively as a stable isotope.

Experimental Protocol

Reagents & Materials

-

Standards: Lidocaine HCl, MEGX, GX (Cerilliant or Sigma).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

Note: While Solid Phase Extraction (SPE) yields cleaner samples, PPT is chosen here for speed and cost-efficiency, mitigated by a divert valve strategy to remove phospholipids.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of Internal Standard solution (Lidocaine-d10, 500 ng/mL in MeOH).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (0.1% FA).

-

Why Acidic ACN? Acid helps break protein binding, releasing more Lidocaine/MEGX.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 13,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to a vial containing 100 µL of Water (0.1% FA).

-

Critical Step: Diluting the organic supernatant with water improves peak shape for early eluting polar compounds (GX) by preventing "solvent effect" breakthrough.

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1290 / Waters UPLC or equivalent.

-

Column: Waters Acquity HSS T3 C18 (2.1 x 50 mm, 1.8 µm) OR Phenomenex Kinetex C18.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2–5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Load / Desalt |

| 0.50 | 5 | Hold for GX retention |

| 2.50 | 90 | Elute Lidocaine/MEGX |

| 3.00 | 90 | Wash Phospholipids |

| 3.10 | 5 | Re-equilibrate |

| 4.50 | 5 | End of Run |

Mass Spectrometry:

-

Source: ESI Positive (ESI+).[4]

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

|---|---|---|---|---|---|

| Lidocaine | 235.2 | 86.2 | 30 | 20 | Quant |

| 235.2 | 58.1 | 30 | 35 | Qual | |

| MEGX | 207.2 | 58.1 | 25 | 22 | Quant |

| 207.2 | 86.2 | 25 | 18 | Qual | |

| GX | 179.2 | 122.1 | 25 | 25 | Quant |

| 179.2 | 136.1 | 25 | 15 | Qual |

| Lidocaine-d10 | 245.2 | 96.2 | 30 | 20 | IS |

Note: The fragment m/z 86 corresponds to the diethylamino moiety. GX lacks ethyl groups, so its primary transition relies on the xylidine ring fragment (m/z 122).

Analytical Workflow Visualization

Figure 2: Step-by-step analytical workflow from plasma extraction to MS detection.

Validation & Quality Control

This method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity

-

Range: 5 – 2000 ng/mL (covers therapeutic and toxic ranges).

-

LLOQ (Lower Limit of Quantitation): 5 ng/mL (S/N > 10).

-

Weighting:

linear regression is required to fit the wide dynamic range.

Accuracy & Precision

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15% (20% at LLOQ).

-

QC Levels: Low (15 ng/mL), Mid (800 ng/mL), High (1600 ng/mL).

Matrix Effect & Recovery

-

Matrix Factor: Compare analyte response in post-extraction spiked plasma vs. neat solution. Values should be 0.85 – 1.15.

-

Phospholipid Check: Monitor m/z 184

184 (Phosphatidylcholine) to ensure these elute during the high-organic wash step (2.5–3.0 min) and do not co-elute with GX or MEGX.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| GX Peak Splitting | Solvent mismatch | Ensure the injection solvent is weak (50% water or more). Injecting pure ACN causes early eluters to split. |

| High Carryover | Basic drug adsorption | Use a needle wash of ACN:MeOH:Water:FA (40:40:20:0.5). |

| Drifting Retention | pH instability | Formic acid is volatile. Refresh mobile phases every 48 hours. |

| Low Sensitivity | Source contamination | Clean the ESI cone/shield. Lidocaine is "sticky" and builds up on source optics. |

References

-

U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Hirota, K., et al. (2021).[7] Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 205. Retrieved from [Link]

-

Jin, Y., et al. (2022).[8] Simultaneous Determination of Lidocaine and its Active Metabolites in Plasma by UPLC–MS/MS. SSRN Electronic Journal. Retrieved from [Link]

-

Collins, S. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates. Journal of Chromatography B, 895-896, 175-179. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. papers.ssrn.com [papers.ssrn.com]

Application Note: Simultaneous Quantitation of Lidocaine, MEGX, and GX in Human Plasma via LC-MS/MS

[1][2][3][4]

Abstract & Clinical Significance